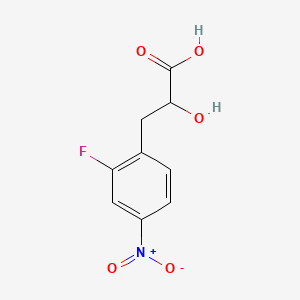
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid is an organic compound that features a fluorine atom and a nitro group attached to a benzene ring, along with a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid typically involves the nitration of 2-fluorophenylacetic acid followed by a series of chemical reactions to introduce the hydroxypropanoic acid group. One common method involves treating a solution of 2-fluorophenylacetic acid with nitric acid under controlled conditions to yield the nitro derivative. This intermediate is then subjected to further reactions to introduce the hydroxypropanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The hydroxypropanoic acid moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)acetic acid: This compound shares a similar structure but lacks the hydroxypropanoic acid moiety.
4-Fluoro-3-nitrophenylacetic acid: Another related compound with a similar aromatic ring structure but different functional groups.
Uniqueness
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid is unique due to the presence of both the fluorine and nitro groups on the benzene ring, along with the hydroxypropanoic acid moiety.
Propriétés
Formule moléculaire |
C9H8FNO5 |
|---|---|
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8FNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
Clé InChI |
DSAGUSZCQGFOSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


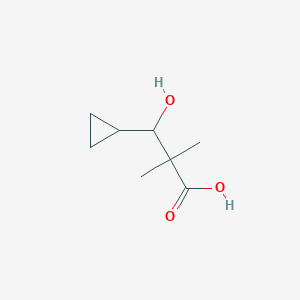
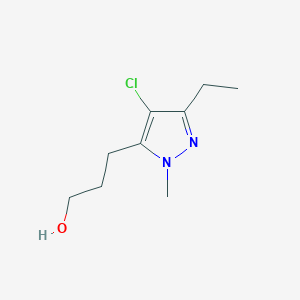
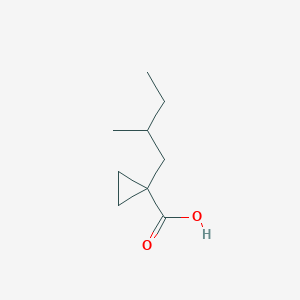
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)



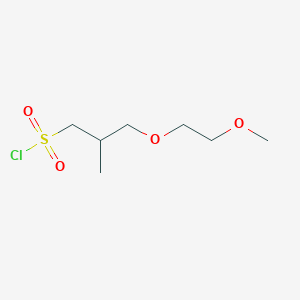


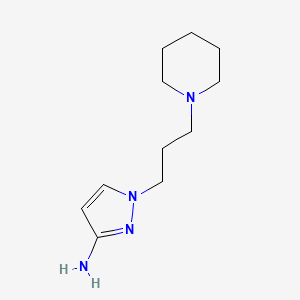
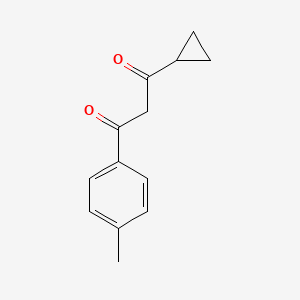
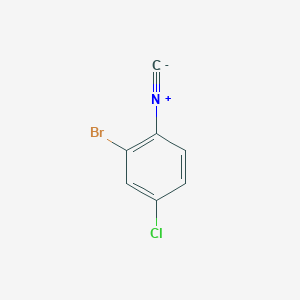
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
